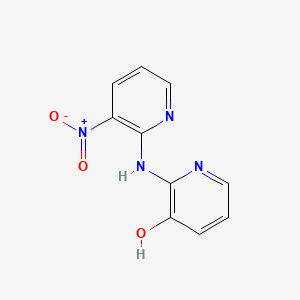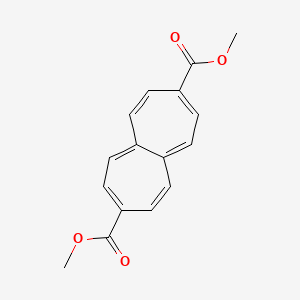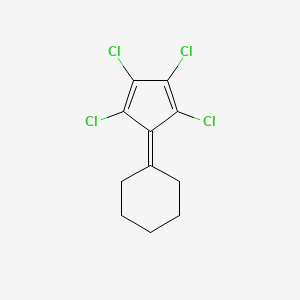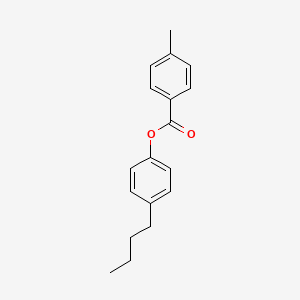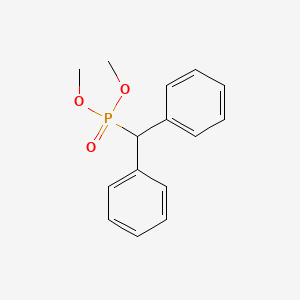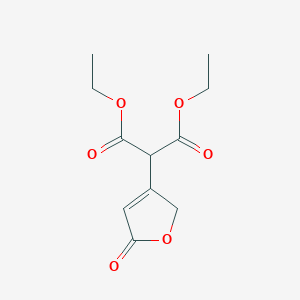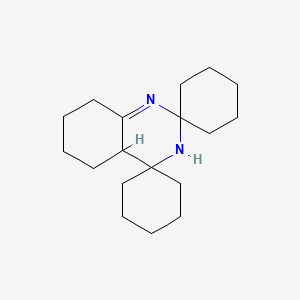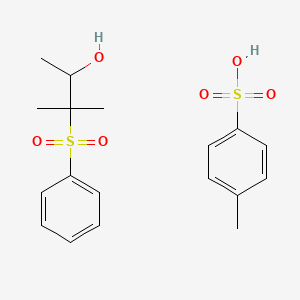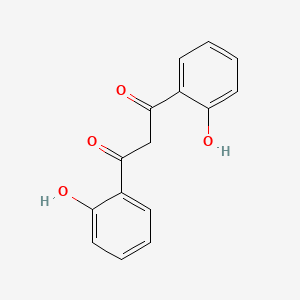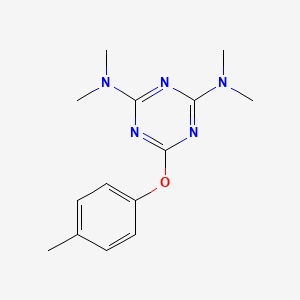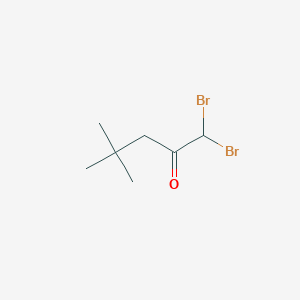
Propyl 2,2,4-trimethylazetidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Propyl 2,2,4-trimethylazetidine-1-carbodithioate, can be achieved through several methods. Common synthetic routes involve cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For instance, azetidines can be prepared by the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted reactions, which offer the advantage of reduced reaction times and improved yields . Additionally, the use of solid supports such as alumina can facilitate the synthesis of azetidines in a more environmentally friendly manner .
化学反応の分析
Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
科学的研究の応用
Propyl 2,2,4-trimethylazetidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are studied for their potential as antibacterial and antimicrobial agents . Additionally, azetidines are used in the development of polymers with unique properties, such as antibacterial coatings and materials for CO2 adsorption .
作用機序
The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.
類似化合物との比較
Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .
特性
CAS番号 |
54395-84-5 |
|---|---|
分子式 |
C10H19NS2 |
分子量 |
217.4 g/mol |
IUPAC名 |
propyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3 |
InChIキー |
PIBZRQLNECCMQX-UHFFFAOYSA-N |
正規SMILES |
CCCSC(=S)N1C(CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


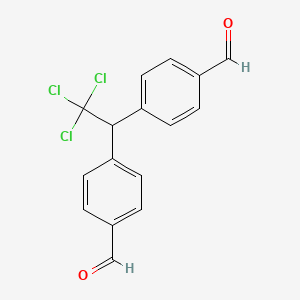
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
